molecular formula C19H22N2O4S B2447971 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide CAS No. 921915-96-0

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2447971
CAS No.: 921915-96-0
M. Wt: 374.46
InChI Key: GMWQFVFKZKGGPU-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline moiety, a propoxy group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative. This can be achieved by reacting N-substituted anthranilic acids with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . The resulting intermediate is then subjected to further reactions to introduce the propoxy and benzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide has shown promise in several therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves intercalation with DNA and inhibition of specific enzymes involved in cell cycle regulation.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains by inhibiting folate synthesis pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural mimicry of natural substrates. This property is particularly relevant in drug design aimed at targeting metabolic pathways in diseases such as diabetes and cancer .

Biological Studies

Research on the biological mechanisms of action for this compound is ongoing. Key areas of focus include:

  • Interaction Studies : Understanding how this compound interacts with various biological targets can provide insights into optimizing its therapeutic efficacy and minimizing side effects .
  • Pharmacokinetics and Toxicology : Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing its viability as a therapeutic agent .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity. Notable applications include:

  • Building Block for Complex Molecules : Its unique functional groups allow it to be used as a precursor in the synthesis of more complex organic molecules with potential pharmaceutical applications .
  • Material Science : The compound's properties may also lend themselves to applications in developing new materials or chemical processes within industrial contexts .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell growth through DNA intercalation mechanisms.
Study 2Antimicrobial EffectsShowed efficacy against specific bacterial strains; mechanism linked to folate synthesis inhibition.
Study 3Enzyme InhibitionIdentified potential as an enzyme inhibitor; further studies needed on specificity and efficacy.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its bioavailability. Additionally, the combination of the quinoline and sulfonamide moieties provides a versatile scaffold for further chemical modifications and optimization.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Synthesis

This compound belongs to the sulfonamide class and features a quinoline moiety. The synthesis typically involves multi-step reactions starting from N-substituted anthranilic acids combined with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) .

Key Characteristics

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight342.43 g/mol
IUPAC NameThis compound
CAS Number921915-96-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline structure allows it to intercalate with DNA, while the sulfonamide group can inhibit specific enzymes by mimicking the structure of natural substrates .

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroquinoline structures exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against human coronaviruses .

Anticancer Properties

Research has suggested that compounds with similar structures exhibit anticancer activities through apoptosis induction in cancer cells. They may also inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated effectiveness against various bacterial strains, suggesting a role in treating infections .

4. Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its derivatives:

Case Study 1: Antiviral Efficacy
A study assessed the antiviral activity of tetrahydroquinoline derivatives against strains of human coronavirus. The results indicated that certain compounds exhibited significant inhibition of viral replication compared to standard antiviral agents like chloroquine .

Case Study 2: Anticancer Potential
Research on related sulfonamide compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cells .

Case Study 3: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

5. Conclusion

This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities. Its mechanisms of action suggest potential applications in antiviral therapies and cancer treatment. Continued research is essential to fully elucidate its therapeutic potential and to develop effective derivatives for clinical use.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-12-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(13-15)4-11-19(22)21(18)2/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQFVFKZKGGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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